A Guide to the Laboratory Synthesis and Purification of Fluorescent Brightener 135
A Guide to the Laboratory Synthesis and Purification of Fluorescent Brightener 135
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of Fluorescent Brightener 135 (FB 135), a widely used optical brightening agent. This document offers detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in the laboratory-scale preparation of this compound.
Introduction
Fluorescent Brightener 135, chemically known as 2,2'-(vinylenedi-p-phenylene)bisbenzoxazole, is a fluorescent whitening agent that functions by absorbing ultraviolet light and re-emitting it as blue light, resulting in a whiter and brighter appearance of the treated material.[1] Its primary applications are in the plastics, textile, and paper industries.[2][3] For laboratory use, particularly in the context of material science and potential biological applications, the synthesis of high-purity FB 135 is often necessary. This guide details two primary synthesis methodologies: a conventional thermal method and a more rapid microwave-assisted approach.
Synthesis of Fluorescent Brightener 135
The synthesis of Fluorescent Brightener 135 is typically achieved through the condensation reaction of o-amino-p-cresol and hydroxysuccinic acid in the presence of a catalyst.[2]
Conventional Synthesis Method
The traditional approach involves a thermal condensation reaction in a high-boiling point solvent.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 33 parts by weight of xylene.
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Addition of Reactants: To the xylene, add 3.5 parts of o-amino-p-cresol, 2.0 parts of hydroxysuccinic acid, and 0.1 parts of boric acid.[2]
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Reaction Conditions: Introduce a slow stream of carbon dioxide into the reaction mixture. Heat the mixture to boiling while stirring continuously.
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Water Removal: Reflux the reaction mixture for 12 hours, continuously removing the water generated during the reaction using the Dean-Stark trap.[2]
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Initial Work-up: After the reaction is complete, cool the mixture to 130°C. Add activated carbon to the flask, and reflux with stirring for an additional 30 minutes.
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Isolation of Crude Product: Hot-filter the mixture to remove the activated carbon. Allow the filtrate to cool to 15°C to precipitate the crude Fluorescent Brightener 135. Collect the crystals by filtration and dry them thoroughly.
Microwave-Assisted Synthesis Method
Experimental Protocol:
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Reactant Mixture: In a microwave-safe reaction vessel, combine o-amino-p-cresol (1.0 mmol) and hydroxysuccinic acid (0.5 mmol) in a suitable high-boiling point solvent (e.g., N,N-dimethylformamide).
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Catalyst Addition: Add a catalytic amount of boric acid (e.g., 10 mol%).
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-180°C for 20-30 minutes.
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Cooling and Precipitation: After the reaction, cool the vessel to room temperature. Add a non-solvent, such as water, to precipitate the crude product.
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Isolation: Collect the precipitate by filtration, wash with water, and dry.
Purification of Fluorescent Brightener 135
To achieve a high degree of purity suitable for laboratory research, the crude Fluorescent Brightener 135 must be purified. Recrystallization is a common and effective method.
Experimental Protocol: Recrystallization
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Solvent Selection: Based on solubility data for similar optical brighteners, N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are suitable solvents for recrystallization.[4]
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Dissolution: Place the crude FB 135 in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., DMF). Heat the mixture gently with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent (e.g., ethanol or methanol), and dry them in a vacuum oven.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of Fluorescent Brightener 135.
Table 1: Synthesis Parameters
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactants | o-amino-p-cresol, hydroxysuccinic acid, boric acid, xylene | o-amino-p-cresol, hydroxysuccinic acid, boric acid, DMF (example) |
| Catalyst | Boric Acid | Boric Acid |
| Reaction Time | 12 hours | 20 - 30 minutes |
| Typical Yield | Not specified in detail | Potentially higher than conventional |
Table 2: Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₄N₂O₂ |
| Molecular Weight | 290.32 g/mol |
| Appearance | Light yellow crystalline powder[5] |
| Melting Point | 182-188°C[5] |
| UV-Vis Absorption (λmax) | 363 nm[5] |
| Fluorescence Emission | Reddish-blue fluorescence[5] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, alcohols, esters, and ethers.[5] |
Experimental Workflows
The following diagrams illustrate the synthesis and purification processes.
Caption: Workflow for the conventional synthesis of Fluorescent Brightener 135.
Caption: Workflow for the purification of Fluorescent Brightener 135 via recrystallization.
References
- 1. Fluorescent brightener [m.chemicalbook.com]
- 2. Fluorescent Brightener 135 CAS#: 1041-00-5 [m.chemicalbook.com]
- 3. China Fluorescent Brightener 135 cas1041-00-5 Manufacturer and Supplier | Blue Dolphin [wenzhoubluedolphin.com]
- 4. How to make optical brightener - Raytop Chemical [raytopoba.com]
- 5. FLUORESCENT BRIGHTENER PF|Fluorescent brightener 135|CAS No.1041-00-5 [xcolorpigment.com]
